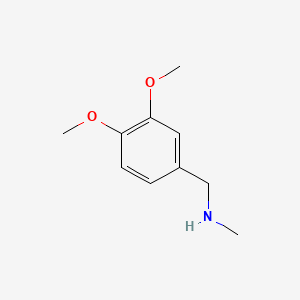
2-(Trifluoromethoxy)phenyl isocyanate
概要
説明
2-(Trifluoromethoxy)phenyl isocyanate is a laboratory chemical . It is used as a reactant in the synthesis and characterization of novel pyrazole-4-carboxamide derivatives displaying nematocidal activity . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The molecular formula of this compound is C8H4F3NO2 . Its average mass is 203.118 Da and its monoisotopic mass is 203.019409 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 182.6±40.0 °C at 760 mmHg . The vapour pressure is 0.8±0.3 mmHg at 25°C . The enthalpy of vaporization is 41.9±3.0 kJ/mol . The flash point is 60.0±0.0 °C . The index of refraction is 1.457 . The molar refractivity is 42.3±0.5 cm^3 . It has 3 H bond acceptors and 0 H bond donors . It has 3 freely rotating bonds . The polar surface area is 39 Å^2 . The polarizability is 16.8±0.5 10^-24 cm^3 . The surface tension is 31.6±7.0 dyne/cm . The molar volume is 155.4±7.0 cm^3 .科学的研究の応用
Fluorinated Isocyanates in Agriculture
- Herbicides and Insecticides Synthesis : Fluorinated aromatic isocyanates, such as 2-(trifluoromethyl)phenyl isocyanate, are used as intermediates in the production of herbicides and insecticides. These compounds exhibit fungicidal properties and are valuable in agricultural applications (Kuehle & Klauke, 1977).
Advanced Polymer Research
- Optically Active Polymers : Research on novel optically active phenyl isocyanate derivatives demonstrates the use of these compounds in synthesizing polymers with unique optical properties. These polymers can exhibit intense circular dichroism, indicating potential applications in materials science (Hino, Maeda, & Okamoto, 2000).
Catalysis and Chemical Synthesis
- Oligomerization of Phenyl Isocyanate : A study on yttrium trifluoroethoxide highlighted its effectiveness as a catalyst for the oligomerization of phenyl isocyanate. Such catalysts are crucial in chemical synthesis processes (Peng et al., 2006).
- Synthesis of Heterocyclic Compounds : The reaction of phenyl isocyanate with certain catalysts leads to the formation of various heterocyclic compounds. This process is significant in the field of organic chemistry for synthesizing novel compounds (Wakeshima & Kijima, 1975).
Environmental and Health Safety Studies
- Glutathione Conjugation : Understanding how phenyl isocyanate reacts with glutathione is important for assessing occupational hazards and environmental safety. This research provides insights into the reactivity of phenyl isocyanate with biological molecules (Johansson Mali'n, Lindberg, & Åstot, 2014).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, including 2-(Trifluoromethoxy)phenyl isocyanate, are highly reactive molecules. They can react with compounds that have active hydrogen atoms, such as water, alcohols, and amines, to form ureas, carbamates, and polyurethane polymers .
Biochemical Pathways
Isocyanates in general are known to interfere with protein function by modifying amino acid residues, which can disrupt various biochemical pathways .
Pharmacokinetics
Isocyanates are generally rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Exposure to isocyanates can lead to respiratory and skin irritation, as well as sensitization leading to asthma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and can react with water to form amines and carbon dioxide . Therefore, it should be stored in a cool, dry place . Additionally, the compound is classified as a flammable liquid and should be kept away from heat, sparks, open flames, and hot surfaces .
生化学分析
Biochemical Properties
2-(Trifluoromethoxy)phenyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, it reacts with amines to form ureas and with alcohols to form carbamates . These interactions are crucial in modifying the activity of enzymes and proteins, thereby influencing biochemical pathways. The compound’s ability to form stable derivatives makes it useful in studying enzyme mechanisms and protein functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with proteins can lead to changes in protein conformation and activity, affecting downstream signaling pathways . Additionally, its reactivity with nucleophiles can result in alterations in gene expression, impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, the compound can inhibit enzymes by forming stable carbamate or urea derivatives, thereby blocking the enzyme’s active site. Additionally, it can induce changes in gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture . Long-term studies have shown that its effects on cellular function can persist, but the extent of these effects may diminish as the compound degrades. In vitro and in vivo studies have demonstrated that the compound can have lasting impacts on cellular processes, although these effects are dependent on the concentration and exposure duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, including respiratory irritation, skin irritation, and potential systemic toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response. Careful dosage optimization is essential to balance the compound’s beneficial effects with its potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s reactivity with nucleophiles also plays a role in its metabolism, as it can form stable derivatives that are subsequently processed by cellular enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters can facilitate its uptake and distribution . Once inside the cell, it can accumulate in specific compartments, depending on its interactions with cellular components. These interactions can influence the compound’s localization and overall biological activity.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, through these interactions Its activity and function can be influenced by its localization, as different cellular environments can affect its reactivity and interactions with biomolecules
特性
IUPAC Name |
1-isocyanato-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-4-2-1-3-6(7)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMGYQHKKIEXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346034 | |
| Record name | 2-(Trifluoromethoxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182500-26-1 | |
| Record name | 2-(Trifluoromethoxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)phenyl Isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide](/img/structure/B1297030.png)
![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)
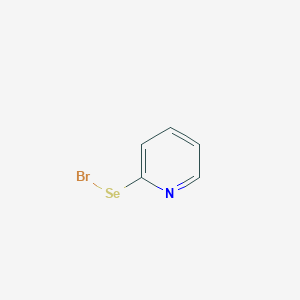
![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)
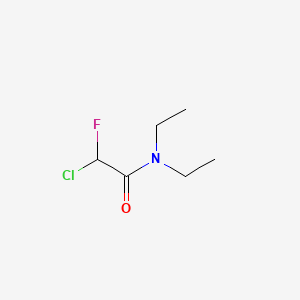
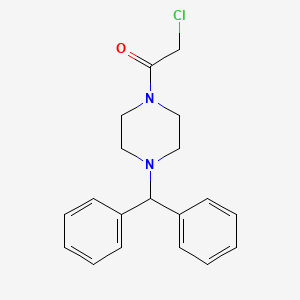
![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)
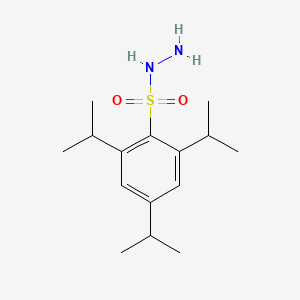
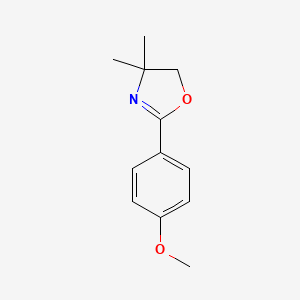
![6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)
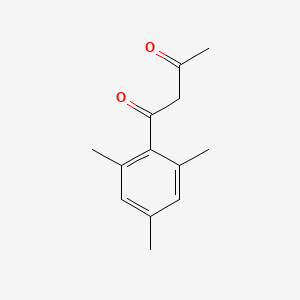

![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)
